2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a central but-3-enenitrile backbone with diphenylmethylidene and diphenyl substituents, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile typically involves the condensation of benzaldehyde derivatives with malonic acid or its esters under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization and dehydration to yield the final product. Common reagents used in this synthesis include sodium ethoxide, ethanol, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts reagents, typically under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-HIV activity is attributed to its ability to inhibit key enzymes like reverse transcriptase, integrase, and protease. The compound binds to the active sites of these enzymes, preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar core structure and have been studied for their anti-HIV properties.
Diphenylmethane Derivatives: Compounds with similar diphenyl substituents but different functional groups.
Uniqueness
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
69052-95-5 |
---|---|
Molecular Formula |
C29H21N |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-benzhydrylidene-4,4-diphenylbut-3-enenitrile |
InChI |
InChI=1S/C29H21N/c30-22-27(29(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-21H |
InChI Key |
JVBAUHKIRQWTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.